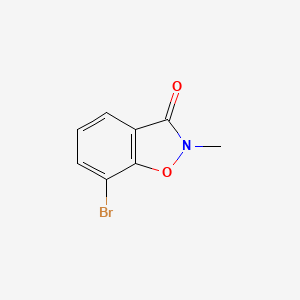
7-Bromo-2-methyl-1,2-benzoxazol-3-one
Description
7-Bromo-2-methyl-1,2-benzoxazol-3-one is a heterocyclic compound featuring a benzoxazolone core (a benzene ring fused with an oxazolone ring). The bromine substituent is located at the 7-position of the benzene ring, while a methyl group is attached to the 2-position of the oxazolone moiety. Its molecular formula is C₈H₆BrNO₂, with a calculated molecular weight of 228.04 g/mol.
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
7-bromo-2-methyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H6BrNO2/c1-10-8(11)5-3-2-4-6(9)7(5)12-10/h2-4H,1H3 |
Clé InChI |
HAWZFSBYPPQCBR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(O1)C(=CC=C2)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2-benzoxazol-3-one typically involves the cyclization of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent . The reaction proceeds through acylation followed by intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-methyl-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
7-Bromo-2-methyl-1,2-benzoxazol-3-one has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methyl-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound can bind to specific sites on these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following comparison focuses on structural analogs and heterocyclic derivatives with overlapping substituents or core motifs. Data are derived from the provided evidence and calculated properties where applicable.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Structural Variations: Bromine Position: The 5-bromo benzoxazolone isomer (CAS 65685-50-9) differs in bromine placement, which alters electronic effects. Bromine at the 7-position (target compound) may influence steric interactions in substitution reactions compared to the 5-position.
Physicochemical Properties: Molecular Weight: The target compound (228.04 g/mol) is intermediate between the lighter 5-bromo benzoxazolone (214.02 g/mol) and the heavier isoquinolinone analog (240.10 g/mol). Lipophilicity: The isoquinolinone derivative’s XLogP<sup>3</sup> of 1.6 suggests higher membrane permeability than benzoxazolones, where oxygen atoms likely increase polarity.
Synthetic Considerations: Benzoxazolones are typically synthesized via cyclization of o-aminophenol derivatives. Bromination at specific positions depends on directing groups (e.g., methyl at 2-position may sterically hinder electrophilic substitution).
Biological Relevance: Benzoxazolones are associated with kinase inhibition and antimicrobial activity. Bromine’s position (5 vs. 7) may modulate target binding, as seen in related pharmaceuticals . Isoquinolinones are explored for CNS activity; the bicyclic structure may enhance metabolic stability compared to benzoxazolones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


